molecular formula C12H22O6 B3368149 (2,2-Bis(hydroxymethyl)butyl) hydrogen adipate CAS No. 20563-11-5

(2,2-Bis(hydroxymethyl)butyl) hydrogen adipate

Cat. No.: B3368149
CAS No.: 20563-11-5
M. Wt: 262.3 g/mol
InChI Key: VQYGZOOQRFNLFW-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of (2,2-Bis(hydroxymethyl)butyl) hydrogen adipate typically involves the esterification of adipic acid with 2,2-bis(hydroxymethyl)butanol. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process . The reaction mixture is heated to reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

(2,2-Bis(hydroxymethyl)butyl) hydrogen adipate undergoes various chemical reactions due to the presence of hydroxyl and carboxyl groups. Some common reactions include:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Esterification: The hydroxyl groups can react with carboxylic acids or acid chlorides to form esters.

    Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions with halides to form ethers.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups would yield aldehydes or ketones, while reduction of the carboxyl group would yield primary alcohols.

Scientific Research Applications

(2,2-Bis(hydroxymethyl)butyl) hydrogen adipate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2,2-Bis(hydroxymethyl)butyl) hydrogen adipate involves its interaction with various molecular targets and pathways. The hydroxyl and carboxyl groups allow it to participate in hydrogen bonding and other intermolecular interactions, which can influence the physical and chemical properties of the compounds it interacts with. In biological systems, it may act as a substrate for enzymes that catalyze esterification and hydrolysis reactions, thereby influencing metabolic pathways .

Comparison with Similar Compounds

(2,2-Bis(hydroxymethyl)butyl) hydrogen adipate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.

Properties

IUPAC Name

6-[2,2-bis(hydroxymethyl)butoxy]-6-oxohexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O6/c1-2-12(7-13,8-14)9-18-11(17)6-4-3-5-10(15)16/h13-14H,2-9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQYGZOOQRFNLFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)(CO)COC(=O)CCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70174565
Record name (2,2-Bis(hydroxymethyl)butyl) hydrogen adipate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70174565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20563-11-5
Record name Hexanedioic acid, 1-[2,2-bis(hydroxymethyl)butyl] ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20563-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,2-Bis(hydroxymethyl)butyl) hydrogen adipate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020563115
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2,2-Bis(hydroxymethyl)butyl) hydrogen adipate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70174565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2,2-bis(hydroxymethyl)butyl] hydrogen adipate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.877
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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